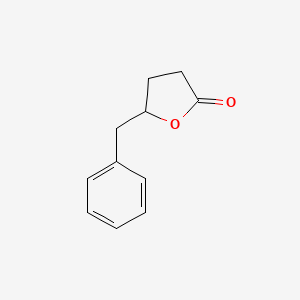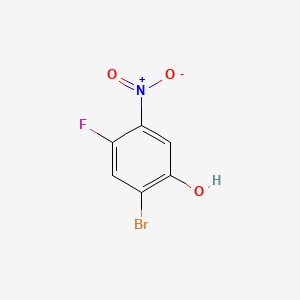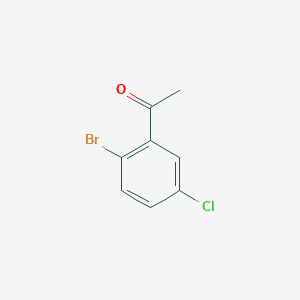
1-(2-溴-5-氯苯基)乙酮
概述
描述
1-(2-Bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to pale-yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis . The compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a valuable building block in various chemical reactions.
科学研究应用
1-(2-Bromo-5-chlorophenyl)ethanone has several applications in scientific research:
作用机制
Target of Action
The primary targets of 1-(2-Bromo-5-chlorophenyl)ethanone are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s biological targets, it’s challenging to summarize the affected biochemical pathways
Pharmacokinetics
Its physicochemical properties suggest that it may have high gi absorption and could potentially cross the blood-brain barrier . Its lipophilicity (Log Po/w) is 2.1, suggesting it could be well-absorbed and distributed in the body .
Result of Action
The specific molecular and cellular effects of 1-(2-Bromo-5-chlorophenyl)ethanone’s action are currently unknown . More research is needed to understand its biological activity and potential therapeutic effects.
Action Environment
The action of 1-(2-Bromo-5-chlorophenyl)ethanone could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
生化分析
Biochemical Properties
1-(2-Bromo-5-chlorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 1-(2-Bromo-5-chlorophenyl)ethanone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 1-(2-Bromo-5-chlorophenyl)ethanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form covalent bonds with active sites of enzymes is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Bromo-5-chlorophenyl)ethanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical and cellular responses .
Dosage Effects in Animal Models
The effects of 1-(2-Bromo-5-chlorophenyl)ethanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(2-Bromo-5-chlorophenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1-(2-Bromo-5-chlorophenyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
1-(2-Bromo-5-chlorophenyl)ethanone exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function within the cell .
准备方法
The synthesis of 1-(2-Bromo-5-chlorophenyl)ethanone typically involves the bromination of 2-chloroacetophenone. The reaction is carried out by adding bromine to a solution of 2-chloroacetophenone in an organic solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the chlorine atom on the phenyl ring.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
1-(2-Bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in 1-(2-Bromo-5-chlorophenyl)ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields 1-(2-Bromo-5-chlorophenyl)ethanol .
相似化合物的比较
1-(2-Bromo-5-chlorophenyl)ethanone can be compared to other halogenated acetophenones, such as:
1-(2-Bromo-4-chlorophenyl)ethanone: Similar in structure but with the chlorine atom at the para position relative to the bromine.
1-(2-Bromo-6-chlorophenyl)ethanone: The chlorine atom is at the meta position relative to the bromine.
2-Bromo-5-chloroacetophenone: Another closely related compound with similar reactivity and applications.
The uniqueness of 1-(2-Bromo-5-chlorophenyl)ethanone lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo .
属性
IUPAC Name |
1-(2-bromo-5-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQAWQMDMPBDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500054 | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-99-9 | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

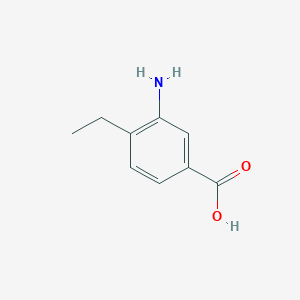
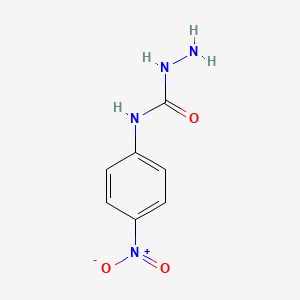


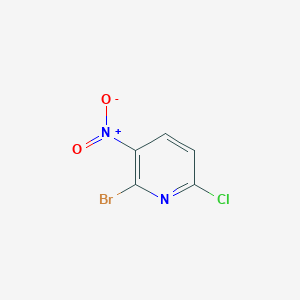

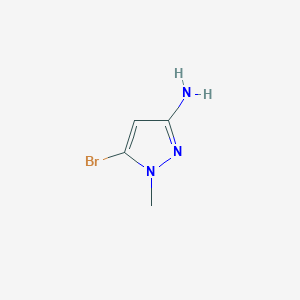
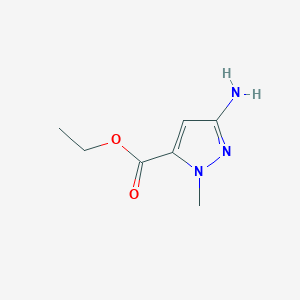

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)
